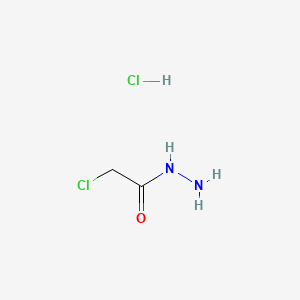

2-Chloroacetohydrazide hydrochloride

CAS No.: 868-83-7

Cat. No.: VC3709040

Molecular Formula: C2H6Cl2N2O

Molecular Weight: 144.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868-83-7 |

|---|---|

| Molecular Formula | C2H6Cl2N2O |

| Molecular Weight | 144.99 g/mol |

| IUPAC Name | 2-chloroacetohydrazide;hydrochloride |

| Standard InChI | InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H |

| Standard InChI Key | VPWJXMVMOBKTQD-UHFFFAOYSA-N |

| SMILES | C(C(=O)NN)Cl.Cl |

| Canonical SMILES | C(C(=O)NN)Cl.Cl |

Introduction

Structural Identification and Basic Properties

2-Chloroacetohydrazide hydrochloride is the hydrochloride salt form of 2-chloroacetohydrazide. It is characterized by its distinct molecular structure and specific physical properties that differentiate it from the parent compound.

Molecular Identity

The parent compound 2-chloroacetohydrazide has a molecular formula of C₂H₅ClN₂O, while the hydrochloride salt has a molecular formula of C₂H₆Cl₂N₂O, indicating the addition of HCl to form the salt. The molecular weight of 2-chloroacetohydrazide hydrochloride is 144.99 g/mol, compared to 108.53 g/mol for the non-salt form. This difference reflects the addition of the hydrochloride group to the parent structure.

Structural Characteristics

2-Chloroacetohydrazide hydrochloride contains a chloroacetyl group linked to a hydrazide moiety, with the nitrogen protonated to form the hydrochloride salt. The structural identification parameters include:

Physical Characteristics

2-Chloroacetohydrazide hydrochloride is typically a white crystalline solid with significant solubility in water and ethanol, making it suitable for various chemical reactions in these solvents. Its relatively high solubility in polar solvents is consistent with its ionic nature as a hydrochloride salt.

Physicochemical Properties

The physicochemical properties of 2-chloroacetohydrazide hydrochloride determine its behavior in chemical reactions and its potential applications in various fields.

Spectroscopic Properties

Mass spectrometry data for 2-chloroacetohydrazide hydrochloride shows distinctive fragmentation patterns characteristic of its molecular structure. The parent compound's predicted collision cross-section data provides valuable information for analytical identification:

Table 1: Predicted Collision Cross Section Data for 2-Chloroacetohydrazide

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 109.01632 | 115.9 |

| [M+Na]⁺ | 130.99826 | 125.4 |

| [M+NH₄]⁺ | 126.04286 | 124.0 |

| [M+K]⁺ | 146.97220 | 120.9 |

| [M-H]⁻ | 107.00176 | 116.0 |

| [M+Na-2H]⁻ | 128.98371 | 120.2 |

| [M]⁺ | 108.00849 | 117.1 |

| [M]⁻ | 108.00959 | 117.1 |

This collision cross-section data is particularly valuable for analytical identification using ion mobility spectrometry coupled with mass spectrometry .

Solubility and Stability

As a hydrochloride salt, 2-chloroacetohydrazide hydrochloride demonstrates enhanced solubility in aqueous systems compared to its parent compound. It is soluble in water and ethanol, which facilitates its use in various chemical reactions. The salt form typically provides improved stability compared to the free base form, potentially extending shelf-life and reliability in research applications.

Synthesis Methodologies

The synthesis of 2-chloroacetohydrazide hydrochloride typically involves the preparation of 2-chloroacetohydrazide followed by salt formation with hydrochloric acid. Several synthetic routes are documented in the literature.

Preparation from Chloroacetyl Chloride

The most common synthetic approach for the parent compound involves the reaction of chloroacetyl chloride with hydrazine hydrate under controlled conditions:

-

Chloroacetyl chloride is reacted with hydrazine in appropriate conditions, involving nucleophilic substitution of the chlorine atom in chloroacetyl chloride by the hydrazine group.

-

A specific example of this synthesis is described in the literature where acetohydrazide derivative is treated with chloroacetyl chloride in dioxane:

"To a solution of acetohydrazide derivative (2.2 g, 7 mmol) in dioxane (25 mL), chloroacetyl chloride (2 mL) was added drop wise with stirring, the mixture was refluxed for 6 h. The solid precipitate which formed after pouring the cooled solution on diluted sodium carbonate solution (10%), was collected, and recrystallized from ethanol as pale-yellow crystals..."

-

The hydrochloride salt can then be formed by treating the purified 2-chloroacetohydrazide with a stoichiometric amount of hydrochloric acid in an appropriate solvent, followed by isolation of the crystalline salt.

Alternative Synthetic Routes

Alternative routes for synthesizing 2-chloroacetohydrazide derivatives have been documented:

-

A synthesis involving 2-mercaptobenzoxazole (2-MBO) with 2-chloroacetyl chloride to give 2-chloroacetyl thio benzoxazole has been reported . Although this doesn't directly produce 2-chloroacetohydrazide hydrochloride, it demonstrates the versatility of chloroacetyl chloride in synthesizing related compounds.

-

Further functionalization of 2-chloroacetohydrazide can lead to various derivatives:

"A suspension of the chloroacetylacetohydrazide (0.4 g, 1 mmol) and hydrazine hydrate (5 mL) in Absolute ethanol (10 mL) were heated under reflux for 5h., then the reaction mixture was allowed to cool. The solid product was collected and recrystallized from ethanol..."

Chemical Reactivity and Applications

2-Chloroacetohydrazide hydrochloride serves as a valuable chemical intermediate due to its reactive functional groups.

Reactivity Profile

The compound contains multiple reactive sites:

-

The chloromethyl group (–CH₂Cl) can undergo nucleophilic substitution reactions with various nucleophiles.

-

The hydrazide functional group (–CONHNH₂) can participate in condensation reactions with aldehydes and ketones.

-

As a hydrochloride salt, it provides a source of the parent compound under basic conditions.

Applications in Organic Synthesis

2-Chloroacetohydrazide hydrochloride serves as a versatile building block in the synthesis of more complex molecules:

-

It can act as a precursor for synthesizing hydrazones or other heterocyclic compounds.

-

The compound has been used in nucleophilic substitution reactions with various nucleophiles such as hydrazine hydrate, thiosemicarbazide, and p-aminobenzenesulfonamide to create novel derivatives .

-

These reactions produce compounds with potential biological activities and pharmaceutical applications.

Analytical Methods for Identification

Various analytical techniques can be employed for the identification and characterization of 2-chloroacetohydrazide hydrochloride.

Spectroscopic Methods

-

Infrared Spectroscopy (IR): The compound would typically show characteristic absorption bands for N-H stretching, C=O stretching of the amide group, and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum would show signals for the CH₂ group and NH protons, while the ¹³C NMR would display signals for the carbonyl carbon and the chloromethyl carbon.

-

Mass Spectrometry: The compound can be identified using its characteristic mass fragmentation pattern. The predicted collision cross-section data presented in Table 1 provides additional analytical parameters for identification .

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry can be used for the identification and quantification of 2-chloroacetohydrazide hydrochloride in various matrices. The physical and chemical properties of the compound make it suitable for analysis using reverse-phase HPLC methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume